N-(3-Methoxybenzyl)oxetan-3-amine
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Overview
Description
N-(3-Methoxybenzyl)oxetan-3-amine: is an organic compound with the molecular formula C11H15NO2 It is a nitrogen-containing compound that features an oxetane ring, which is a four-membered cyclic ether, and a methoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)oxetan-3-amine typically involves the reaction of 3-methoxybenzylamine with an oxetane derivative. One common method is the nucleophilic substitution reaction where 3-methoxybenzylamine reacts with an oxetane halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxybenzyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: N-(3-Methoxybenzyl)oxetan-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules, making it valuable in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to design probes or inhibitors for specific enzymes or receptors .
Medicine: It may serve as a precursor for the synthesis of drugs targeting specific diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the oxetane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(4-Methoxybenzyl)oxetan-3-amine: This compound has a similar structure but with the methoxy group at the 4-position of the benzyl ring.
N-(2-Methoxybenzyl)oxetan-3-amine: Another isomer with the methoxy group at the 2-position.
Uniqueness: N-(3-Methoxybenzyl)oxetan-3-amine is unique due to the position of the methoxy group, which can influence its reactivity and interactions with other molecules. The 3-position methoxy group may provide different steric and electronic effects compared to its isomers, leading to distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-4-2-3-9(5-11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSACLYQDYZAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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